molecular formula C21H14BrClIN3O3 B331488 N~1~-[2-(5-BROMO-2-HYDROXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-CHLOROBENZAMIDE

N~1~-[2-(5-BROMO-2-HYDROXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-CHLOROBENZAMIDE

Cat. No.: B331488
M. Wt: 598.6 g/mol
InChI Key: TYHRIPXLKSIYTP-UHFFFAOYSA-N
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Description

N~1~-[2-(5-BROMO-2-HYDROXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-CHLOROBENZAMIDE is a complex organic compound with significant potential in various scientific fields This compound features a quinazolinone core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(5-BROMO-2-HYDROXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-CHLOROBENZAMIDE typically involves multiple steps:

    Formation of the Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone structure.

    Halogenation: Introduction of bromine, iodine, and chlorine atoms into the molecule is achieved through halogenation reactions using reagents like bromine, iodine, and thionyl chloride.

    Amidation: The final step involves the formation of the amide bond between the quinazolinone core and the chlorobenzamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.

    Substitution: The halogen atoms (bromine, iodine, chlorine) in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

Biologically, the compound’s quinazolinone core is known for its potential as an enzyme inhibitor. It can be used in the development of new drugs targeting specific enzymes involved in diseases.

Medicine

In medicine, derivatives of this compound may exhibit anticancer, antimicrobial, and anti-inflammatory properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

Industrially, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N1-[2-(5-BROMO-2-HYDROXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-CHLOROBENZAMIDE involves its interaction with specific molecular targets. The quinazolinone core can inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of halogen atoms may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide
  • 6-(5-bromo-2-hydroxyphenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile

Uniqueness

Compared to similar compounds, N1-[2-(5-BROMO-2-HYDROXYPHENYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-4-CHLOROBENZAMIDE stands out due to its unique combination of halogen atoms and the quinazolinone core. This combination enhances its reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C21H14BrClIN3O3

Molecular Weight

598.6 g/mol

IUPAC Name

N-[2-(5-bromo-2-hydroxyphenyl)-6-iodo-4-oxo-1,2-dihydroquinazolin-3-yl]-4-chlorobenzamide

InChI

InChI=1S/C21H14BrClIN3O3/c22-12-3-8-18(28)16(9-12)19-25-17-7-6-14(24)10-15(17)21(30)27(19)26-20(29)11-1-4-13(23)5-2-11/h1-10,19,25,28H,(H,26,29)

InChI Key

TYHRIPXLKSIYTP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NN2C(NC3=C(C2=O)C=C(C=C3)I)C4=C(C=CC(=C4)Br)O)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)NN2C(NC3=C(C2=O)C=C(C=C3)I)C4=C(C=CC(=C4)Br)O)Cl

Origin of Product

United States

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